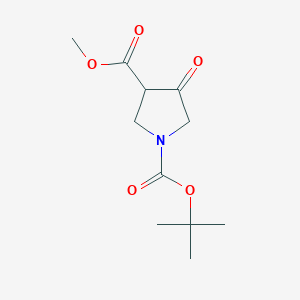

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-5-7(8(13)6-12)9(14)16-4/h7H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGDBJLQEQWSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578540 | |

| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194924-95-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl 4-oxo-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: A Technical Guide

Introduction

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, stereochemically defined scaffold makes it an attractive starting material for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. This technical guide provides an in-depth exploration of a robust and efficient pathway for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with a suitably protected amino acid derivative. The core of this strategy lies in the intramolecular Dieckmann condensation, a powerful ring-forming reaction that constructs the 4-oxopyrrolidine core.

The overall synthetic transformation can be visualized as follows:

Caption: High-level overview of the synthetic strategy.

This approach is advantageous due to the ready availability of the starting materials and the high efficiency of the key cyclization step. The use of the tert-butoxycarbonyl (Boc) protecting group for the nitrogen atom is crucial to prevent side reactions and to ensure the desired regioselectivity during the synthesis.

Part 1: Synthesis of the Diester Precursor

The initial phase of the synthesis focuses on the preparation of the acyclic diester, 1-tert-Butyl 3-methyl N-(tert-butoxycarbonyl)aspartate. This is accomplished by the sequential protection and esterification of L-aspartic acid.

Step 1.1: N-Boc Protection and Monoesterification

The synthesis commences with the protection of the amino group of L-aspartic acid with a tert-butoxycarbonyl (Boc) group and the simultaneous esterification of one of the carboxylic acid moieties. A common and effective method involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. To achieve selective mono-methylation, L-aspartic acid can first be converted to its β-methyl ester hydrochloride.

A detailed protocol for the preparation of N-Boc-L-aspartic acid-beta-methyl ester is described in the literature.[1] This intermediate is a stable, crystalline solid that can be readily purified.

Step 1.2: Esterification of the Remaining Carboxylic Acid

With the β-carboxylic acid group esterified and the amine protected, the remaining α-carboxylic acid is then converted to a tert-butyl ester. This can be achieved using various esterification methods. A common approach involves the reaction of the N-Boc-L-aspartic acid β-methyl ester with a tert-butylating agent.

Experimental Protocol: Synthesis of 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate

-

Reaction Setup: To a solution of N-Boc-L-aspartic acid β-methyl ester (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed sequentially with a mild acidic solution (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate.

Part 2: Intramolecular Dieckmann Condensation

The cornerstone of this synthesis is the intramolecular Dieckmann condensation of the prepared diester. This base-catalyzed reaction results in the formation of the desired 4-oxopyrrolidine ring system. The mechanism involves the deprotonation of the α-carbon to one of the ester groups, followed by nucleophilic attack on the other ester carbonyl, leading to a cyclic β-keto ester.[2][3]

Caption: Mechanism of the Dieckmann Condensation.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is typically employed to favor the deprotonation at the α-carbon without competing nucleophilic attack on the ester carbonyls. Sodium methoxide in methanol or sodium ethoxide in ethanol are commonly used for this transformation.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A solution of 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate (1.0 eq) in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Addition of Base: A strong base, such as sodium methoxide (NaOMe, 1.1 eq) or sodium hydride (NaH, 1.1 eq), is carefully added to the solution at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for several hours (typically 2-6 hours). The progress of the reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to yield this compound as a solid.

Quantitative Data Summary

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield |

| 1. Diester Formation | N-Boc-L-aspartic acid β-methyl ester | 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate | (Boc)₂O, DMAP, DCM, 0 °C to rt, 12-24 h | 85-95% |

| 2. Dieckmann Condensation | 1-tert-Butyl 4-methyl N-(tert-butoxycarbonyl)aspartate | This compound | NaOMe, Toluene, Reflux, 2-6 h | 70-85% |

Trustworthiness and Self-Validating Systems

The described protocol incorporates several features that contribute to its reliability and reproducibility. The use of a Boc protecting group is a standard and well-understood strategy in amino acid chemistry, preventing unwanted side reactions of the amine. The Dieckmann condensation is a classic and robust method for the formation of five- and six-membered rings.[2] The progress of each step can be reliably monitored by TLC, allowing for precise control over reaction times. The purification of both the intermediate diester and the final product by column chromatography ensures the isolation of highly pure materials, which is critical for subsequent applications in drug development.

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of this compound. The two-step sequence, involving the formation of a key diester precursor followed by an intramolecular Dieckmann condensation, provides a practical route to this valuable building block. The provided experimental protocols, mechanistic insights, and quantitative data are intended to empower researchers in the pharmaceutical and chemical sciences to confidently synthesize this compound for their research and development endeavors.

References

- CN102381999A - Synthetic method of L-aspart

-

Organic Syntheses Procedure, 14. ([Link])

-

Dieckmann Condensation - Organic Chemistry Portal. ([Link])

-

Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. ([Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

Introduction

1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No. 194924-95-3) is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug discovery.[1][2] Its pyrrolidine core is a common scaffold in numerous biologically active compounds, and the presence of both a β-keto ester and an N-Boc protecting group allows for a wide range of chemical transformations.[2] A thorough understanding of its physicochemical properties is paramount for its effective use in the synthesis of novel pharmaceutical agents, influencing factors such as reaction kinetics, purification strategies, and formulation of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both theoretical insights and detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this important building block.

Molecular Structure and Synthesis Overview

The structure of this compound, with a molecular formula of C₁₁H₁₇NO₅ and a molecular weight of 243.26 g/mol , features a central five-membered pyrrolidine ring.[3] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which enhances its stability and modulates its reactivity. The key functionalities for further synthetic elaboration are the ketone at the 4-position and the methyl ester at the 3-position.

A common and efficient method for the synthesis of the 4-oxopyrrolidine-3-carboxylate core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[4][5] This reaction proceeds via the formation of a resonance-stabilized enolate, leading to the cyclized β-keto ester.

Physicochemical Properties and Experimental Determination

A summary of the available and estimated physicochemical data for this compound and its close structural analog, 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate, is presented below.

| Property | This compound | 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate (Analog) |

| CAS Number | 194924-95-3[1][6][7][8][9] | 146256-98-6 |

| Molecular Formula | C₁₁H₁₇NO₅[8] | C₁₂H₁₉NO₅ |

| Molecular Weight | 243.26 g/mol [3] | 257.29 g/mol |

| Appearance | White to light yellow powder/crystal (Expected) | White to light yellow powder/crystal |

| Melting Point | Data not available | 56.0 - 61.0 °C |

| Solubility | Data not available | Data not available |

| logP | Data not available | Data not available |

| pKa | Data not available | Data not available |

Melting Point

The melting point of a solid crystalline compound is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will lead to a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point range using a standard melting point apparatus.[10][11][12][13]

Materials:

-

This compound

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[11]

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.[13]

-

Melting Point Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (e.g., 10-20 °C/min) to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate measurement.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.[13]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point range is T₁ - T₂.

-

Repeat: Perform the measurement in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Aqueous solubility is a critical parameter in drug discovery, influencing bioavailability and formulation development.[14][15][16] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16][17]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is designed to determine the solubility of the compound in an aqueous buffer at a physiologically relevant pH.[14][16][18]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the compound in DMSO (e.g., 10 mg/mL).

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials.

-

Add a known volume of PBS (pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[16]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtered supernatant using a validated HPLC method with a standard curve.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Caption: Workflow for Equilibrium Solubility Determination.

Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). It is defined as the logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium.[19][20]

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most reliable method for determining logP.[19][20][21][22][23]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water or PBS (pH 7.4, pre-saturated with n-octanol)

-

Separatory funnels or centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

-

Compound Addition: Prepare a dilute solution of the compound in either the aqueous or organic phase.

-

Partitioning: Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or centrifuge tube. Add a small volume of the compound stock solution.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

-

Sampling: Carefully collect an aliquot from both the n-octanol and the aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculation: Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in aqueous phase]. The logP is the base-10 logarithm of P.

Caption: Workflow for logP Determination by the Shake-Flask Method.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For this compound, the most acidic proton is likely the α-proton between the two carbonyl groups, which can be removed to form a resonance-stabilized enolate.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[24][25][26][27][28]

Materials:

-

This compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free)

-

Background electrolyte solution (e.g., 0.15 M KCl)

-

Water (deionized and degassed)

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water containing the background electrolyte. If solubility is low, a co-solvent like methanol can be used, and the pKa in water can be determined by extrapolation.

-

Titration: Titrate the solution with the standardized strong base, adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Titration Curve: Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized by the base. This corresponds to the midpoint of the buffer region on the titration curve. The equivalence point can be determined from the inflection point of the curve, often by analyzing the first or second derivative of the titration curve.

-

Blank Titration: Perform a blank titration with the solvent and electrolyte alone to correct for any background acidity or basicity.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Stability Assessment

The stability of a compound is a critical factor for its storage, handling, and formulation. As a β-keto ester, this compound may be susceptible to hydrolysis, particularly under acidic or basic conditions, and decarboxylation upon heating.[29][30]

Protocol for Preliminary Stability Assessment

This protocol outlines a forced degradation study to identify potential degradation pathways.[16]

Methodology:

-

Solution Preparation: Prepare solutions of the compound in various media, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water or PBS) buffers.

-

Stress Conditions:

-

pH Stability: Incubate the solutions at a controlled temperature (e.g., 40°C) and monitor the concentration of the parent compound over time (e.g., at 0, 4, 8, 12, and 24 hours) using HPLC.

-

Thermal Stability: Store the solid compound at an elevated temperature (e.g., 60°C) and analyze its purity at various time points.

-

-

Analysis: Use a stability-indicating HPLC method that can separate the parent compound from any potential degradation products.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the key physicochemical properties of this compound. While experimental data for this specific compound is not widely available in the literature, the detailed protocols presented herein provide a robust methodology for its characterization. A thorough evaluation of its melting point, solubility, logP, pKa, and stability is essential for its successful application in the synthesis of complex molecules and the development of novel therapeutics. The insights and procedures outlined in this guide will empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.

References

-

Journal of Pharmaceutical and Biomedical Analysis. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

University of Toronto. (n.d.). Melting point determination. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

SlideShare. (2021). experiment (1) determination of melting points. [Link]

-

Kuujia.com. (n.d.). Cas no 194924-95-3 (this compound). [Link]

-

Semantic Scholar. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. [Link]

-

AxisPharm. (n.d.). Solubility Test. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

EON Biotech. (n.d.). 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-diMethylethyl) 3-Methyl ester – (194924-95-3). [Link]

-

ChemSigma. (n.d.). 194924-95-3 this compound. [Link]

-

Arctom. (n.d.). CAS NO. 194924-95-3 | 1,3-Pyrrolidinedicarboxylic acid, 4-oxo-, 1-(1,1-diMethylethyl) 3-Methyl ester. [Link]

-

Shaanxi Bloom Tech Co., Ltd. (2025). What Are The Physical Properties Of 1-Tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-Dicarboxylate?. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?. [Link]

-

PubChem. (n.d.). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ResearchGate. (n.d.). Stability of Is2-SDR at different pH values (a) and temperatures (b). [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SynArchive. (n.d.). Dieckmann Condensation. [Link]

-

PMC - NIH. (n.d.). Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. (n.d.). Dieckmann condensation. [Link]

-

RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. [Link]

-

PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

ResearchGate. (n.d.). Dieckmann condensation. [Link]

-

PubChem. (n.d.). (2S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. [Link]

-

ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Organic Syntheses Procedure. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]

-

OUCI. (n.d.). Dieckmann condensation. [Link]

-

SpectraBase. (n.d.). 1-TERT.-BUTYL-4,4-DIMETHYL-2,5-DIOXOPYRROLIDINE-3-CARBOXYLIC-ACID-PHENYLAMIDE - Optional[13C NMR]. [Link]

-

PubChem. (n.d.). Tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate. [Link]

Sources

- 1. 194924-95-3(this compound) | Kuujia.com [kuujia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(tert-Butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate - [sigmaaldrich.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. eontrading.uk [eontrading.uk]

- 7. 194924-95-3|this compound|BLD Pharm [bldpharm.com]

- 8. 194924-95-3 this compound [chemsigma.com]

- 9. arctomsci.com [arctomsci.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. pennwest.edu [pennwest.edu]

- 13. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 14. Solubility Test | AxisPharm [axispharm.com]

- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. who.int [who.int]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 24. youtube.com [youtube.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 30. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate (CAS No. 194924-95-3): A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile heterocyclic building block pivotal in the synthesis of complex pharmaceutical agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] This document delineates the synthetic pathway to this key intermediate, focusing on the strategic application of the Dieckmann condensation. Furthermore, it details the chemical properties, spectral characterization, and noteworthy applications in the development of novel therapeutics, thereby serving as an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of biologically active molecules.[2] Its prevalence in natural products, such as nicotine and hygrine, and synthetic drugs, including procyclidine and bepridil, underscores its therapeutic relevance.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in achieving high-affinity and selective interactions with biological targets.[2] this compound (Figure 1) is a strategically functionalized derivative, offering multiple points for chemical elaboration, making it an invaluable intermediate in the synthesis of novel drug candidates.[1]

Figure 1. Chemical Structure of this compound

Caption: Workflow for the synthesis of the key precursor.

The Dieckmann Condensation: Ring Formation

The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. [4]This base-catalyzed reaction is highly effective for the formation of five- and six-membered rings. [4]In this case, the N-Boc protected diester of aspartic acid undergoes cyclization to yield the 4-oxopyrrolidine ring system.

The mechanism proceeds via the deprotonation of an α-carbon to one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. Subsequent elimination of an alkoxide leads to the formation of the cyclic β-keto ester.

Mechanism of the Dieckmann Condensation:

Caption: Simplified mechanism of the Dieckmann condensation.

Detailed Experimental Protocols

Synthesis of N-Boc-L-aspartic acid β-methyl ester

-

Materials: L-Aspartic acid β-methyl ester hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate, Brine.

-

Procedure:

-

Dissolve L-Aspartic acid β-methyl ester hydrochloride in a 1:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (3.0 equivalents) to the solution, followed by the portion-wise addition of di-tert-butyl dicarbonate (1.0 equivalent).

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Remove the volatile organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the N-Boc-L-aspartic acid β-methyl ester, which can be used in the next step without further purification. [5]

-

Synthesis of this compound via Dieckmann Condensation

-

Materials: N-Boc-L-aspartic acid β-methyl ester, a suitable strong base (e.g., sodium methoxide, potassium tert-butoxide), anhydrous aprotic solvent (e.g., THF, toluene), acid for workup (e.g., dilute HCl).

-

Procedure (Generalized):

-

Dissolve the N-Boc-L-aspartic acid diester precursor in an anhydrous aprotic solvent under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to a suitable temperature (typically 0 °C or lower, depending on the base).

-

Slowly add a solution or suspension of the strong base (1.0-1.2 equivalents) to the reaction mixture.

-

Stir the reaction at the chosen temperature for several hours, monitoring the progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding a dilute aqueous acid solution at low temperature.

-

Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.

-

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is essential for its use in synthesis. The following table summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 194924-95-3 | [4] |

| Molecular Formula | C₁₁H₁₇NO₅ | [4] |

| Molecular Weight | 243.26 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | |

| Purity | ≥95% | [4] |

| Storage | -20°C, sealed, away from moisture | [4] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the various protons in the molecule. A notable peak is observed for the methyl ester protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum is crucial for confirming the carbon framework. Key signals include those for the carbonyl carbons of the ketone and ester groups, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (ketone and esters) and the C-N and C-O bonds.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The presence of the ketone and ester functionalities allows for diverse chemical transformations, enabling the creation of libraries of substituted pyrrolidine derivatives for screening against various therapeutic targets.

Synthesis of Enzyme Inhibitors

The pyrrolidine scaffold is a common feature in many enzyme inhibitors. For instance, derivatives of this compound can be elaborated to synthesize inhibitors of proteases, kinases, and other enzymes implicated in disease. The 4-oxo functionality can be a handle for introducing further diversity through reactions such as reductive amination or aldol condensations.

Precursor for Antiviral Agents

The development of novel antiviral agents is a critical area of research. The pyrrolidine ring is present in several antiviral compounds. This building block can serve as a starting point for the synthesis of new antiviral candidates targeting various stages of the viral life cycle.

Scaffolding for CNS-Active Compounds

The pyrrolidine moiety is also found in a number of compounds that act on the central nervous system (CNS). The physicochemical properties of the pyrrolidine ring can be advantageous for brain penetration. This intermediate can be utilized in the synthesis of novel compounds for the treatment of neurological and psychiatric disorders.

Logical Relationship of Applications:

Caption: Applications of the title compound in drug discovery.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and medicinal chemistry. Its efficient synthesis, centered around the robust Dieckmann condensation, provides access to a synthetically tractable scaffold. The multiple functional groups present in the molecule offer numerous avenues for further chemical modification, making it an ideal starting material for the generation of diverse compound libraries for drug discovery programs. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance for researchers and scientists in the pharmaceutical industry.

References

- CN102381999A - Synthetic method of L-aspartate-4-methyl ester-1-benzyl ester. Google Patents.

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021, 26(21), 6467. URL: [Link]

-

Dieckmann condensation. Wikipedia. URL: [Link]

-

Dieckmann Condensation. Organic Chemistry Portal. URL: [Link]

-

Dieckmann Condensation. SynArchive. URL: [Link]

-

Pyrrolidine. Wikipedia. URL: [Link]

-

Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 2008, 16(17), 7932-7938. URL: [Link]

-

A roadmap to engineering antiviral natural products synthesis in microbes. Current Opinion in Biotechnology, 2020, 65, 116-125. URL: [Link]

-

1-tert-butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate. PubChem. URL: [Link]

-

Supplementary Information. Nature. URL: [Link]

-

1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. PubChem. URL: [Link]

Sources

- 1. PhytoBank: 1H NMR Spectrum (PHY0074798) [phytobank.ca]

- 2. chemmethod.com [chemmethod.com]

- 3. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1-tert-Butyl 2-methyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate(256487-77-1) 1H NMR spectrum [chemicalbook.com]

A Comprehensive Spectroscopic Guide to the Structure Elucidation of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

Abstract

This technical guide provides a detailed, methodology-driven approach to the complete structure elucidation of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a key heterocyclic building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure in drug discovery, making unambiguous characterization of its derivatives essential.[1][2] This document moves beyond a simple recitation of data, focusing instead on the strategic integration of multiple spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. We will demonstrate how a logical, stepwise synthesis of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure. This guide is intended for researchers, chemists, and analytical scientists involved in synthetic chemistry and drug development who require a robust framework for structural verification.

Part 1: Foundational Molecular Analysis

Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure.

1.1 Molecular Formula and High-Resolution Mass Spectrometry (HRMS)

The compound is supplied with the proposed molecular formula C₁₁H₁₇NO₅. The first and most crucial step is to verify this formula. High-Resolution Mass Spectrometry (HRMS), typically using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), provides an extremely accurate mass measurement that can confirm the elemental composition.

-

Calculated Monoisotopic Mass: 243.1107 Da

-

Expected HRMS Result [M+H]⁺: 244.1180 Da

-

Expected HRMS Result [M+Na]⁺: 266.0999 Da

Observing a prominent ion in the mass spectrum corresponding to one of these exact masses provides high confidence in the molecular formula C₁₁H₁₇NO₅.[3]

1.2 Degree of Unsaturation (DoU)

The Degree of Unsaturation indicates the total number of rings and/or π-bonds within a molecule. It is a critical calculation that frames the entire elucidation process.

For C₁₁H₁₇NO₅: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 11 + 1 - (17/2) + (1/2) DoU = 12 - 8.5 + 0.5 DoU = 4

This result dictates that the final structure must contain a combination of four rings and/or double bonds. Based on the chemical name, we anticipate:

-

One ring (the pyrrolidine ring) = 1 DoU

-

One ketone C=O = 1 DoU

-

One ester C=O = 1 DoU

-

One carbamate C=O = 1 DoU This accounts for all four degrees of unsaturation, providing a self-consistent starting hypothesis.

Part 2: Spectroscopic Interrogation: A Multi-Modal Approach

With the molecular formula confirmed, we proceed to identify the functional groups and map the molecular connectivity.

2.1 Infrared (IR) Spectroscopy: Functional Group Inventory

IR spectroscopy is a rapid and effective technique for identifying the types of covalent bonds, and thus the functional groups, present in a molecule.[4] For this β-keto ester carbamate, we expect several strong absorptions in the carbonyl region.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1750-1760 | Strong | C=O Stretch (Ketone on a 5-membered ring) | Ring strain in five-membered rings increases the stretching frequency of the exocyclic carbonyl bond compared to an acyclic ketone.[7] |

| ~1735-1745 | Strong | C=O Stretch (Saturated Methyl Ester) | This is the typical stretching frequency for a saturated aliphatic ester.[6] |

| ~1690-1710 | Strong | C=O Stretch (Carbamate, N-Boc group) | The nitrogen atom's lone pair donates electron density to the carbonyl, lowering the bond order and frequency. |

| ~1250 and ~1160 | Strong | C-O Stretches (Ester and Carbamate) | Esters and carbamates show characteristic asymmetric and symmetric C-O stretching bands.[5] |

| ~2980 | Medium | C-H Stretch (Aliphatic) | Corresponds to the sp³ C-H bonds in the pyrrolidine ring, methyl, and tert-butyl groups. |

The presence of three distinct, strong peaks in the region of 1690-1760 cm⁻¹ would be a powerful preliminary confirmation of the proposed functional groups.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the chemical environment, quantity, and connectivity of every proton and carbon atom.[8]

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum allows us to count the number of distinct proton environments and determine their neighboring protons through spin-spin coupling.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.3 - 3.8 | m | 2H | H5 (-CH₂-N) | These protons are adjacent to the electron-withdrawing nitrogen atom of the carbamate, causing a significant downfield shift. They exist as two diastereotopic protons, leading to a complex multiplet. |

| ~3.75 | s | 3H | H_Me (-OCH₃) | A sharp singlet in the typical region for methyl ester protons. |

| ~3.60 | t (J ≈ 7 Hz) | 1H | H3 (-CH-) | This methine proton is alpha to two carbonyl groups (ketone and ester), resulting in a downfield shift. It is coupled to the two H2 protons. |

| ~2.80 | d (J ≈ 7 Hz) | 2H | H2 (-CH₂-C=O) | These protons are alpha to the ketone and coupled to the H3 proton. They are diastereotopic. |

| ~1.45 | s | 9H | H_tBu (-C(CH₃)₃) | A large, sharp singlet characteristic of the nine equivalent protons of a tert-butyl group, shielded by the sp³ carbon.[9] |

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

| Predicted δ (ppm) | DEPT-135 | Assignment | Rationale |

| ~205 | No peak | C4 (Ketone C=O) | Ketone carbonyls are highly deshielded and appear far downfield.[10] |

| ~168 | No peak | C_ester (Ester C=O) | Ester carbonyl carbons are also downfield, but typically more shielded than ketones. |

| ~154 | No peak | C_Boc (Carbamate C=O) | Carbamate carbonyls appear in a similar region to esters and amides. |

| ~80.5 | No peak | C_quat (t-Bu) | The quaternary carbon of the tert-butyl group. |

| ~55 | Positive | C3 (Methine) | The methine carbon alpha to two carbonyls. |

| ~52.5 | Positive | C_Me (Ester) | The methyl carbon of the ester group. |

| ~48 | Negative | C5 (Methylene) | The methylene carbon adjacent to the nitrogen atom. |

| ~45 | Negative | C2 (Methylene) | The methylene carbon alpha to the ketone. |

| ~28.5 | Positive | C_tBu (Methyls) | The three equivalent methyl carbons of the tert-butyl group. |

Part 3: Connectivity and Final Structure Confirmation

Two-dimensional (2D) NMR experiments are indispensable for assembling the fragments identified by 1D NMR into the final, unambiguous structure.[11]

Logical Elucidation Workflow

The process of piecing together the structure is not random; it follows a logical path where each piece of information builds upon the last.

Key 2D NMR Correlations

-

COSY (¹H-¹H Correlation): This experiment reveals which protons are coupled (typically through 2 or 3 bonds). The key expected correlation is between the methine proton H3 (~3.60 ppm) and the methylene protons H2 (~2.80 ppm). This establishes the -CH-CH₂- fragment within the ring.

-

HSQC (¹H-¹³C Single-Bond Correlation): This experiment maps each proton signal directly to the carbon signal it is attached to. It allows for the definitive assignment of every protonated carbon in the ¹³C spectrum based on the more easily assigned ¹H spectrum. For instance, the large singlet at ~1.45 ppm in the ¹H spectrum will correlate to the signal at ~28.5 ppm in the ¹³C spectrum, confirming the assignment of the tert-butyl methyl carbons.

-

HMBC (¹H-¹³C Multiple-Bond Correlation): This is the most powerful experiment for assembling the final structure, as it reveals correlations between protons and carbons that are 2 or 3 bonds away. It is essential for linking fragments across quaternary carbons and heteroatoms.

The following diagram illustrates the most critical HMBC correlations that lock the structure in place.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 11. m.youtube.com [m.youtube.com]

Technical Guide: 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate as a Strategic Building Block in Modern Drug Discovery

Abstract

The pyrrolidine ring system is a cornerstone of medicinal chemistry, distinguished by its prevalence in numerous FDA-approved pharmaceuticals and its utility in creating molecules with complex, three-dimensional architectures.[1][2] This guide provides an in-depth technical analysis of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a highly functionalized pyrrolidine derivative that serves as a versatile and strategic building block for drug development professionals. We will dissect its structural features, propose a robust synthetic pathway with mechanistic insights, and present a workflow for its elaboration into diverse chemical libraries. This document is intended for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

The Strategic Importance of the Pyrrolidine Scaffold in Drug Discovery

The five-membered, saturated pyrrolidine heterocycle is a privileged scaffold in pharmaceutical design.[2] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, puckered conformation. This "pseudorotation" endows molecules with a distinct three-dimensional (3D) character, which is critical for achieving specific and high-affinity interactions with biological targets like enzymes and receptors.[2] The pyrrolidine moiety is a key structural feature in over 20 FDA-approved drugs, including the anticholinergic agent Procyclidine and the antidiabetic drug Mitiglinide, underscoring its therapeutic relevance.[1]

This compound emerges as a particularly valuable synthetic intermediate. It incorporates three distinct and orthogonally reactive functional groups—a ketone, an ester, and a Boc-protected amine—onto this powerful scaffold, providing multiple handles for controlled, stepwise chemical diversification.

Physicochemical Properties and Structural Analysis

The utility of this building block is rooted in its specific chemical properties and the unique reactivity of each functional group.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₅ | [3] |

| Molecular Weight | 243.26 g/mol | [3] |

| CAS Number | 194924-95-3 | [3] |

| Appearance | Typically an off-white solid | [4] |

| Purity | ≥95% | [3] |

Structural Dissection and Functional Group Reactivity

-

N-Boc (tert-Butoxycarbonyl) Group: This carbamate serves as a robust protecting group for the pyrrolidine nitrogen. Its steric bulk prevents unwanted N-alkylation or participation in reactions targeting other parts of the molecule. The tert-butyl moiety, while providing stability, is a known site for metabolic oxidation by Cytochrome P450 enzymes, a critical consideration in later stages of drug development.[5] The Boc group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to liberate the secondary amine for subsequent functionalization.

-

C4-Oxo (Ketone) Group: The ketone at the 4-position is a prime site for nucleophilic addition. This allows for the introduction of diverse substituents via reactions such as Grignard additions, Wittig reactions, or, most strategically, reductive amination to install a new amine-containing side chain.

-

C3-Methyl Ester Group: The methyl ester at the 3-position provides another vector for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. Its position alpha to the ketone makes the C3 proton acidic, enabling enolate chemistry under appropriate basic conditions.

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for any valuable building block. A plausible and efficient laboratory-scale synthesis of this compound can be achieved via an intramolecular Dieckmann condensation.

Proposed Synthetic Protocol

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

N-Boc-glycine methyl ester

-

Methyl acrylate

-

Sodium methoxide (NaOMe) in Methanol

-

Toluene, anhydrous

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Michael Addition:

-

To a solution of N-Boc-glycine methyl ester (1.0 eq) in anhydrous toluene, add methyl acrylate (1.1 eq).

-

Add a catalytic amount of a suitable base (e.g., DBU, 0.1 eq) and stir the reaction at room temperature for 12-18 hours until LC-MS analysis indicates complete consumption of the starting material.

-

The rationale here is to form the acyclic diester precursor. DBU is a non-nucleophilic base ideal for catalyzing Michael additions.

-

Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is typically used directly in the next step.

-

-

Dieckmann Condensation:

-

Dissolve the crude diester from the previous step in anhydrous toluene.

-

Add sodium methoxide (1.2 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 50-60°C for 4-6 hours. The reaction progress is monitored by LC-MS.

-

Causality: Sodium methoxide is a strong, non-hindered base required to deprotonate the carbon alpha to one of the ester groups, initiating the intramolecular cyclization to form the five-membered ring. Toluene is a suitable high-boiling, aprotic solvent.

-

Cool the reaction mixture to 0°C and carefully quench by adding 1M HCl until the pH is ~5-6.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.

-

-

Purification and Characterization (Self-Validation):

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate to yield this compound as an off-white solid.

-

Validation: Confirm the structure and purity using:

-

¹H NMR and ¹³C NMR spectroscopy to verify the chemical structure and absence of impurities.

-

Mass Spectrometry (MS) to confirm the molecular weight (m/z [M+H]⁺ ≈ 244.12).

-

-

Mechanistic Insight: The Dieckmann Condensation

The key ring-forming step is the Dieckmann condensation. This mechanism provides a clear example of the causality behind the experimental choices.

Caption: Mechanism of the Dieckmann condensation for pyrrolidone synthesis.

Applications in Medicinal Chemistry: A Workflow for Scaffold Elaboration

The true power of this compound lies in its potential for rapid and systematic diversification to build libraries of drug-like molecules. The orthogonal reactivity of its functional groups is the key enabler of this strategy.

Experimental Workflow: Diversification of the Scaffold

The following workflow illustrates how this single building block can be elaborated into three distinct classes of compounds through selective modification of its functional groups. This structured approach is fundamental to modern library synthesis in drug discovery.

Caption: Synthetic workflow for diversifying the core pyrrolidine scaffold.

This workflow demonstrates a logical, field-proven approach. For instance, in generating a library for kinase inhibitor screening, one might first perform reductive amination (Path A) with a set of aromatic amines to explore interactions with the hinge-binding region of a kinase. Subsequently, the ester could be hydrolyzed and coupled with various partners (Path B) to probe solvent-exposed regions.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups on a privileged 3D scaffold provide an efficient entry point for the synthesis of diverse and complex molecular libraries.[2][4] By understanding the causality behind its synthesis and the logic of its synthetic diversification, research and development teams can leverage this building block to more rapidly explore chemical space and identify novel therapeutic candidates.

References

- Title: Synthesis of unique pyrrolidines for drug discovery - Enamine Source: Enamine URL

- Title: 194924-95-3 | 1-(tert-Butyl)

- Title: 1-(tert-Butyl)

- Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI Source: MDPI URL

- Title: Pyrrolidine synthesis - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PubMed Central Source: PubMed Central URL

- Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: SpringerLink URL

- Title: 1-tert-Butyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate - Chem-Impex Source: Chem-Impex URL

- Title: Metabolically Stable tert-Butyl Replacement - PMC - NIH Source: National Institutes of Health URL

Sources

A Technical Guide to 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate: Synthesis, Commercial Availability, and Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile heterocyclic building block crucial for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, commercial availability, synthesis, and significant applications, offering a foundational understanding for its use in the synthesis of complex pharmaceutical agents.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound, bearing the CAS number 194924-95-3, is a key synthetic intermediate characterized by a pyrrolidine ring system. This structure is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. The strategic placement of a ketone and two ester functionalities, orthogonally protected with tert-butyl and methyl groups, allows for selective chemical modifications. This bifunctionality makes it an invaluable precursor for constructing diverse molecular architectures, particularly in the development of novel therapeutics. While direct applications are proprietary and often unpublished, the analogous ethyl ester has been utilized in the synthesis of anti-inflammatory, analgesic, and neurological disorder-targeting agents, suggesting a similar utility for this methyl ester derivative.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 194924-95-3 | [2][3] |

| Molecular Formula | C₁₁H₁₇NO₅ | [4] |

| Molecular Weight | 243.26 g/mol | |

| Appearance | White to off-white solid | Vendor Data |

| Purity | ≥95% | Vendor Data |

| Vapor Pressure | <0.1 mmHg at 68°F | [5] |

Spectroscopic Characterization:

Structural confirmation is critical for ensuring the identity and purity of the starting material. Key spectroscopic data are as follows:

-

¹H NMR: Shows distinct peaks for the methyl protons at approximately δ 1.78 ppm.[5]

-

¹³C NMR: Identifies characteristic signals from the tert-butyl carbons in the range of δ 28–35 ppm and the quaternary carbon at position C4 around δ 78 ppm.[5]

Commercial Availability

This compound is commercially available from several reputable chemical suppliers, ensuring its accessibility for research and development purposes. The table below lists some of the key vendors. It is advisable to request certificates of analysis from suppliers to verify purity and identity.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | Varies by region | ≥95% | Gram to multi-gram scale |

| ChemScene | CS-0099103 | ≥95% | 250mg, 1g, 5g, 10g |

| Amadis Chemical | A880171 | 99% | 250mg, 1g, 5g, 10g |

| BLDpharm | 885102-34-1 | Inquire | Inquire |

| Aladdin | - | 98.0% | 100mg |

Synthesis Pathway: The Dieckmann Condensation

The synthesis of this compound is most effectively achieved through an intramolecular Dieckmann condensation.[6][7][8][9][10] This robust and well-established reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. The mechanism, analogous to the Claisen condensation, proceeds via the formation of an enolate which then attacks the second ester group, leading to the formation of the five-membered pyrrolidinone ring.[7][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. file.chemscene.com [file.chemscene.com]

- 3. 1-(tert-Butyl) 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate | 194924-95-3 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 194924-95-3(this compound) | Kuujia.com [kuujia.com]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. organicreactions.org [organicreactions.org]

- 9. jk-sci.com [jk-sci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Blueprint of a Key Synthetic Building Block: 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

A Senior Application Scientist's Guide to NMR, IR, and MS Data Interpretation and Acquisition

Introduction

In the landscape of modern drug discovery and development, the precise characterization of synthetic intermediates is paramount. It is the foundation upon which robust, reproducible, and scalable synthetic routes are built. 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate, a versatile pyrrolidine-based framework, serves as a critical building block for a diverse range of bioactive molecules. Its structural integrity and purity, therefore, are of utmost importance.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this key intermediate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a deeper understanding of the causality behind experimental choices and the nuances of spectral interpretation, empowering researchers to confidently characterize this and similar molecules.

Molecular Structure and Spectroscopic Expectations

Before delving into the acquired data, a foundational understanding of the molecule's structure is essential for predicting its spectroscopic behavior.

Structure:

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group, characterized by a bulky tert-butyl moiety.

-

β-Keto Ester System: The molecule contains a ketone at the 4-position and a methyl ester at the 3-position of the pyrrolidine ring, forming a β-keto ester. This system is known to potentially exist in equilibrium with its enol tautomer.

-

Pyrrolidine Ring: A five-membered saturated heterocycle.

Based on these features, we can anticipate:

-

¹H NMR: Signals corresponding to the pyrrolidine ring protons, the methyl ester protons, and the highly shielded tert-butyl protons. The presence of rotamers due to hindered rotation around the N-C(O) amide bond can lead to a doubling of some signals.

-

¹³C NMR: Resonances for the carbonyl carbons of the ketone, ester, and carbamate, the quaternary and methyl carbons of the Boc group, the methyl ester carbon, and the carbons of the pyrrolidine ring.

-

IR Spectroscopy: Characteristic stretching frequencies for the three distinct carbonyl groups (ketone, ester, and carbamate) and C-H bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight, along with predictable fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Study in Dynamic Conformation

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. A critical aspect of the NMR analysis of N-Boc protected heterocycles is the phenomenon of rotational isomers, or rotamers, arising from the hindered rotation around the carbamate C-N bond. This results in the observation of doubled signal sets for adjacent protons and carbons, providing a unique insight into the molecule's dynamic nature in solution.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 - 3.8 | Multiplet | 2H | H-5 | Protons on the carbon adjacent to the nitrogen are deshielded. The presence of rotamers can lead to complex multiplets. |

| ~3.75 | Singlet | 3H | -OCH₃ | Methyl ester protons typically appear as a sharp singlet. |

| ~3.6 | Triplet | 1H | H-3 | The methine proton at the 3-position is coupled to the adjacent methylene protons. |

| ~3.4 | Multiplet | 2H | H-2 | Methylene protons adjacent to the ketone are deshielded. |

| 1.48 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group give a strong, sharp singlet. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~205 | C=O (Ketone) | Ketone carbonyls are typically found in this downfield region. |

| ~170 | C=O (Ester) | Ester carbonyls are slightly upfield from ketones. |

| ~154 | C=O (Carbamate) | Carbamate carbonyls appear in this characteristic region. |

| ~81 | -C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~58 | C-3 | The methine carbon bearing the ester group. |

| ~53 | -OCH₃ | The methyl carbon of the ester. |

| ~48 | C-5 | The methylene carbon adjacent to the nitrogen. |

| ~45 | C-2 | The methylene carbon adjacent to the ketone. |

| 28.3 | -C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules due to its excellent solubilizing properties and well-defined residual solvent peak for referencing.

-

Transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are present. Particulates can degrade the magnetic field homogeneity, leading to poor spectral resolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner and wipe it clean.

-

Place the sample in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. A stable lock is essential for maintaining field stability throughout the experiment.

-

Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical solvent peaks.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2 seconds) are typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an indispensable technique for rapidly confirming the presence of key functional groups. For this molecule, the carbonyl region is of particular interest.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~2980 | Medium | C-H stretch (sp³) | Aliphatic C-H bonds from the pyrrolidine ring and Boc group. |

| ~1750 | Strong | C=O stretch (Ketone) | The ketone carbonyl typically has a strong absorption at a higher frequency. |

| ~1740 | Strong | C=O stretch (Ester) | The ester carbonyl absorption is expected to be strong and close to the ketone. |

| ~1695 | Strong | C=O stretch (Carbamate) | The carbamate carbonyl is typically at a lower frequency due to resonance with the nitrogen lone pair. |

| ~1160 | Strong | C-O stretch | Characteristic stretches for the ester and carbamate groups. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for this compound, which is likely to be an oil or a low-melting solid, as it requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This is crucial for obtaining a true spectrum of the sample.

-

-

Sample Application:

-

Place a small drop of the neat sample directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

-

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the definitive molecular weight of the compound, serving as a final confirmation of its identity. Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule.

Predicted Mass Spectrometry Data (ESI+)

| m/z | Ion |

| 244.1180 | [M+H]⁺ |

| 266.1000 | [M+Na]⁺ |

| 188.0761 | [M+H - C₄H₈]⁺ |

| 144.0655 | [M+H - C₅H₉O₂]⁺ |

Molecular Formula: C₁₁H₁₇NO₅ Exact Mass: 243.1107

Rationale for Fragmentation:

-

[M+H]⁺ and [M+Na]⁺: These are the expected pseudomolecular ions in positive-ion ESI, formed by protonation or sodiation.

-

[M+H - C₄H₈]⁺: Loss of isobutylene from the tert-butyl group is a very common fragmentation pathway for N-Boc protected compounds.

-

[M+H - C₅H₉O₂]⁺: Loss of the entire Boc group.

Experimental Protocol for MS Data Acquisition (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent choice is dictated by its volatility and ability to promote ionization.

-

-

Instrument Setup:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for a known standard before running the sample.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺ and [M+Na]⁺) and compare the measured m/z values with the calculated exact mass.

-

Conclusion

The comprehensive spectroscopic analysis of this compound provides a clear and unambiguous confirmation of its structure. The NMR data, with its characteristic rotameric doubling, offers a detailed view of its solution-state conformation. The IR spectrum rapidly confirms the presence of the key carbonyl functional groups, and mass spectrometry provides the definitive molecular weight. By employing the robust experimental protocols outlined in this guide, researchers and drug development professionals can ensure the quality and identity of this vital synthetic intermediate, thereby strengthening the integrity of their scientific endeavors.

References

Sources

solubility of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of 1-tert-Butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate

This guide provides a comprehensive technical overview of the solubility of this compound, a key building block in medicinal chemistry and organic synthesis. Aimed at researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical experimental guidance to facilitate its effective use in the laboratory.

Introduction: The Significance of a Versatile Building Block

This compound, also known as N-Boc-4-oxo-L-proline methyl ester, is a chiral pyrrolidine derivative. Its rigid, five-membered ring structure, coupled with orthogonal protecting groups (Boc and methyl ester), makes it an invaluable intermediate for the synthesis of complex nitrogen-containing heterocycles, which are prevalent in a wide array of bioactive molecules and pharmaceuticals.

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical reactions, purification processes such as chromatography and crystallization, and the preparation of stock solutions for biological screening. Poor solubility can lead to challenges in handling, inaccurate concentration measurements, and difficulties in achieving desired reaction kinetics, thereby impacting the efficiency and reproducibility of synthetic and screening workflows. This guide aims to provide a detailed understanding of its solubility characteristics, grounded in its physicochemical properties and supported by robust experimental protocols.

Physicochemical Profile

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₇NO₅ | [1][2] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Appearance | White to brown powder or solid | [3] |

| Melting Point | 35-46 °C | [1][2] |

| Predicted XLogP3 | 0.6 | [1] |

| Polar Surface Area (PSA) | 72.9 Ų | [1] |

| Hydrogen Bond Donors | 0 | - |

| Hydrogen Bond Acceptors | 5 (from carbonyl and ester oxygens) | - |

| CAS Number | 102195-80-2 | [1][2] |

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle governing solubility. This means that substances with similar polarities are more likely to be soluble in one another.

The structure of this compound possesses both nonpolar and polar features. The tert-butyl group provides significant nonpolar character, while the two ester carbonyls, the ketone carbonyl, and the nitrogen atom within the pyrrolidine ring introduce polarity and sites for hydrogen bond acceptance. The predicted XLogP3 value of 0.6 indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the molecule is not extremely nonpolar or polar.